

3-Fluoro-4-formylbenzoic acid chemical properties

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Compound of Interest

Compound Name: 3-Fluoro-4-formylbenzoic acid

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An In-depth Technical Guide to **3-Fluoro-4-formylbenzoic Acid**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Fluoro-4-formylbenzoic acid** (CAS No: 193290-80-1), a key bifunctional building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, synthesis, and applications of this versatile compound, grounding theoretical knowledge in practical, field-proven insights.

Introduction and Strategic Importance

3-Fluoro-4-formylbenzoic acid is a substituted aromatic carboxylic acid featuring three distinct functional groups: a carboxylic acid, an aldehyde, and a fluorine atom attached to the benzene ring. This unique combination makes it a highly valuable intermediate for constructing complex molecular architectures. The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.^{[1][2]} The presence of both an aldehyde and a carboxylic acid group offers orthogonal chemical handles for sequential, selective reactions, enabling the synthesis of diverse compound libraries for drug discovery and materials science.

Caption: Chemical structure of **3-Fluoro-4-formylbenzoic acid**.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. The key physical and chemical properties of **3-Fluoro-4-formylbenzoic acid** are summarized below.

Core Physical and Chemical Data

The following table consolidates critical data points for this compound, sourced from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	193290-80-1	[3][4]
Molecular Formula	C ₈ H ₅ FO ₃	[3][4][5]
Molecular Weight	168.12 g/mol	[3][4][5]
Appearance	Solid	[3][6]
Purity	≥95%	[3][6]
Boiling Point	330.6 ± 27.0 °C at 760 mmHg (Predicted)	[3][4]
Density	1.426 ± 0.06 g/cm ³ (Predicted)	[4]
Storage Temperature	4°C or -20°C, stored under nitrogen	[3][5][7]

Spectroscopic Profile

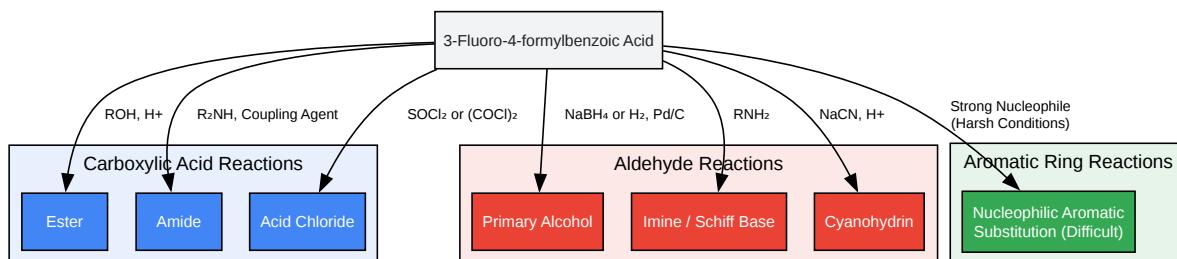
While specific spectra are proprietary, the expected spectroscopic signatures for confirming the identity and purity of **3-Fluoro-4-formylbenzoic acid** are as follows:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (typically a singlet downfield, ~9.5-10.5 ppm), and the carboxylic acid proton (a broad singlet, often >11 ppm). The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

- ^{13}C NMR: The carbon NMR would feature characteristic peaks for the carboxylic acid carbonyl (~165-170 ppm), the aldehyde carbonyl (~190-195 ppm), and multiple signals in the aromatic region (110-160 ppm). The carbon atoms bonded to or near the fluorine will exhibit C-F coupling, which is a key diagnostic feature.
- ^{19}F NMR: This technique is highly sensitive for fluorinated compounds.^[8] A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom on the aromatic ring.
- Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch from the carboxylic acid (~2500-3300 cm^{-1}), a C=O stretch for the carboxylic acid (~1700-1725 cm^{-1}), a C=O stretch for the aldehyde (~1680-1700 cm^{-1}), and C-F stretching vibrations (~1100-1300 cm^{-1}).
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (168.12 g/mol).

Chemical Reactivity and Synthetic Utility

The synthetic value of **3-Fluoro-4-formylbenzoic acid** stems from the differential reactivity of its functional groups, which can be addressed selectively under different reaction conditions.



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Caption: Key reaction pathways for **3-Fluoro-4-formylbenzoic acid**.

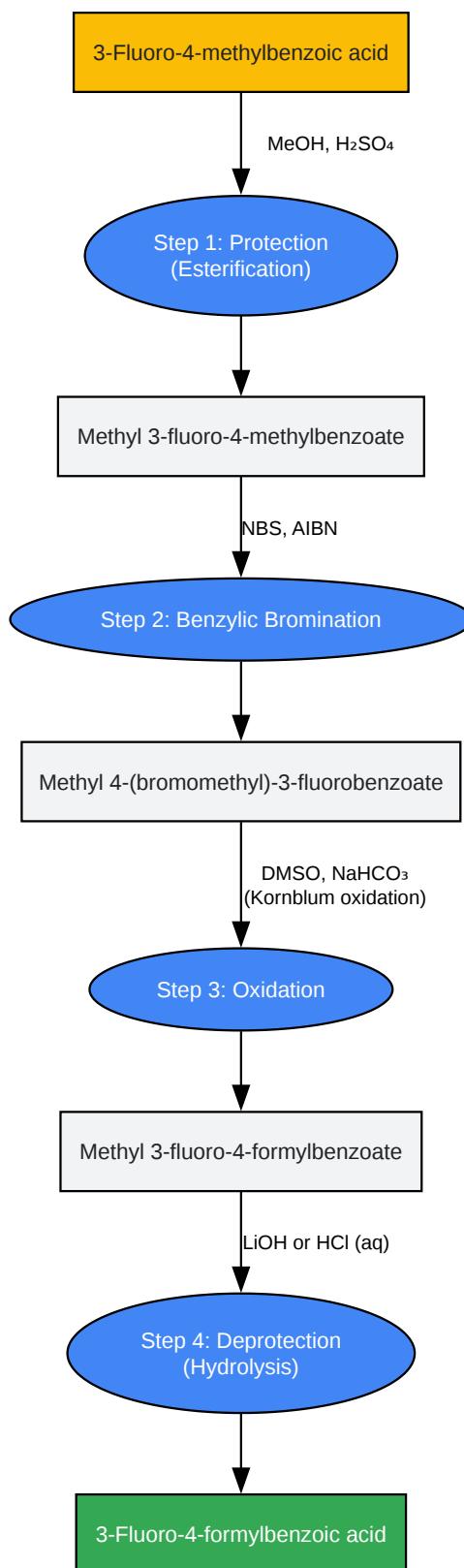
- **Carboxylic Acid Moiety:** This group is a classic handle for forming stable amide bonds, a cornerstone of peptide and small molecule synthesis. It can be activated with coupling reagents (e.g., HATU, EDC) or converted to a more reactive acid chloride. Esterification is also a straightforward transformation.
- **Aldehyde Moiety:** The aldehyde is a versatile electrophile. It readily undergoes reductive amination to form secondary amines, a crucial reaction in library synthesis. It is also susceptible to nucleophilic attack to form alcohols (via reduction) or cyanohydrins, and can participate in various condensation and C-C bond-forming reactions (e.g., Wittig, Horner-Wadsworth-Emmons).[9]
- **Fluorinated Aromatic Ring:** The fluorine atom and the two deactivating groups (aldehyde and carboxylic acid) make the ring electron-deficient. This generally renders it resistant to electrophilic aromatic substitution but potentially susceptible to nucleophilic aromatic substitution (S_NAr) under specific conditions with potent nucleophiles, although this is less common.

Representative Synthesis Protocol

While multiple proprietary methods exist, a plausible and scalable synthesis can be designed from commercially available precursors. The following protocol describes a conceptual pathway involving the oxidation of a methyl group, a common and reliable transformation in organic synthesis.

Objective: To synthesize **3-Fluoro-4-formylbenzoic acid** from 3-Fluoro-4-methylbenzoic acid.

Causality: This route is chosen for its directness. The methyl group at the 4-position is activated for oxidation to an aldehyde due to its benzylic position. Controlling the oxidation to stop at the aldehyde stage, rather than proceeding to the carboxylic acid, is the key challenge. Reagents like chromium trioxide or manganese dioxide are often used, but milder, more selective methods are preferred in modern synthesis.

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Caption: A multi-step workflow for the synthesis of **3-Fluoro-4-formylbenzoic acid**.

Step-by-Step Methodology (Conceptual)

- Protection of the Carboxylic Acid:
 - Procedure: Dissolve 3-Fluoro-4-methylbenzoic acid in methanol with a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.
 - Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent benzylic bromination and oxidation steps.
- Benzylic Bromination:
 - Procedure: Dissolve the resulting methyl ester in a non-polar solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a radical initiator such as AIBN. Heat the mixture under reflux with light initiation.
 - Rationale: This is a standard Wohl-Ziegler reaction to selectively brominate the benzylic methyl group, creating a reactive intermediate.
- Oxidation to Aldehyde:
 - Procedure: The crude brominated intermediate is dissolved in dimethyl sulfoxide (DMSO). Sodium bicarbonate is added, and the mixture is heated.
 - Rationale: This is a Kornblum oxidation, a reliable method for converting a benzyl halide to an aldehyde without over-oxidation to the carboxylic acid.
- Deprotection (Hydrolysis):
 - Procedure: The resulting aldehyde-ester is hydrolyzed using either acidic (e.g., aqueous HCl) or basic (e.g., LiOH in THF/water) conditions, followed by an acidic workup to protonate the carboxylate.
 - Rationale: This final step removes the methyl ester protecting group to yield the target molecule. The product is then purified by recrystallization or column chromatography.

Safety and Handling

Proper handling of **3-Fluoro-4-formylbenzoic acid** is essential to ensure laboratory safety. The compound is classified with several hazards that require appropriate precautions.

GHS Classification	Hazard Statements	Precautionary Statements
Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [10][11] Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3][11] Storing under an inert atmosphere (nitrogen) is recommended for long-term stability.[3]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[12]

Conclusion

3-Fluoro-4-formylbenzoic acid is a high-value synthetic intermediate whose utility is derived from its unique trifunctional nature. The strategic placement of a fluorine atom, coupled with the orthogonal reactivity of its aldehyde and carboxylic acid groups, provides medicinal and

materials chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount for its effective and safe application in research and development.

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